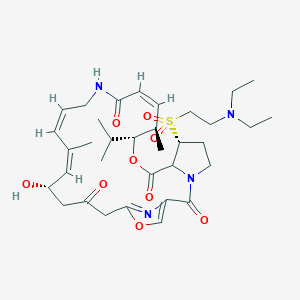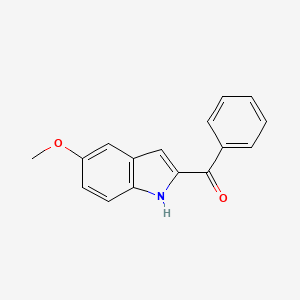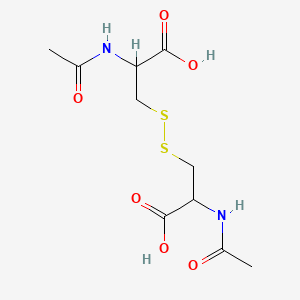
Dalfopristin
Overview
Description
Dalfopristin is a semi-synthetic streptogramin antibiotic, derived from pristinamycin IIA. It is commonly used in combination with quinupristin under the trade name Synercid. This combination is particularly effective against Gram-positive bacteria, including multi-drug-resistant strains .
Mechanism of Action
Target of Action
Dalfopristin primarily targets the bacterial ribosome . It is used in combination with another antibiotic, quinupristin, to treat severe or life-threatening infections of vancomycin-resistant Enterococcus faecium (VREF), and skin infections caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes .
Mode of Action
This compound binds to the 23S portion of the 50S ribosomal subunit, causing a conformational change . This change enhances the binding of quinupristin by a factor of about 100 . In addition, this compound inhibits the early phase of protein synthesis .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria. By binding to the 23S portion of the 50S ribosomal subunit, it inhibits the early phase of protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth and replication.
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism in the liver. It is extensively hepatically metabolized and excreted from the feces . This compound also serves as an inhibitor of the cytochrome P450 (CYP) 3A4 enzyme pathway , which plays a crucial role in drug metabolism. Therefore, the bioavailability of this compound can be influenced by drugs metabolized by the CYP3A4 pathway.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By disrupting protein synthesis, this compound prevents the bacteria from producing essential proteins, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 pathway can affect the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Dalfopristin interacts with the bacterial ribosome, inhibiting the early phase of protein synthesis . It forms a part of the streptogramin group of antibiotics, which are known to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis .
Cellular Effects
This compound, in combination with quinupristin, is effective against a variety of bacterial cells, particularly staphylococci and vancomycin-resistant Enterococcus faecium . It impacts cell function by inhibiting protein synthesis, which is crucial for cell growth and replication .
Molecular Mechanism
The site of action of this compound is the bacterial ribosome. It has been shown to inhibit the early phase of protein synthesis . This inhibition disrupts the process of translation, preventing the formation of new proteins and ultimately leading to cell death .
Subcellular Localization
This compound acts at the ribosomes, which are subcellular organelles involved in protein synthesis . Its activity is therefore localized to these organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dalfopristin is synthesized from pristinamycin IIA through a stereoselective Michael-type addition of 2-diethylaminoethanethiol on the conjugated double bond of the dehydroproline ring. The initial method involved using sodium periodate associated with ruthenium dioxide to oxidize the sulfur derivative into a sulfone. an improved yield is achieved using hydrogen peroxide with sodium tungstate in a two-phase medium .
Industrial Production Methods: For large-scale production, the this compound portion of quinupristin/dalfopristin is achieved through purifying cocrystallization from acetone solutions. This method ensures the production of a structurally more hydrophobic compound that contains a readily ionizable group available for salt formation .
Chemical Reactions Analysis
Types of Reactions: Dalfopristin undergoes several types of chemical reactions, including:
Oxidation: The sulfur derivative is oxidized into a sulfone using hydrogen peroxide and sodium tungstate.
Hydrolysis: this compound is hydrolyzed to form the active metabolite pristinamycin IIA.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium tungstate in a two-phase medium.
Hydrolysis: Nonenzymatic reactions leading to the formation of active metabolites.
Major Products:
Pristinamycin IIA: The active metabolite formed through hydrolysis.
Scientific Research Applications
Dalfopristin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Quinupristin: Often used in combination with dalfopristin, it inhibits the late phase of protein synthesis.
Pristinamycin: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .
Properties
CAS No. |
112362-50-2 |
|---|---|
Molecular Formula |
C34H50N4O9S |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 |
InChI Key |
SUYRLXYYZQTJHF-KDGYIZLOSA-N |
SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Isomeric SMILES |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Appearance |
Solid powder |
Color/Form |
Slightly yellow to yellow powder White solid |
melting_point |
approximately 150 °C |
Key on ui other cas no. |
112362-50-2 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
7.16e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
26-(2-diethylaminoethyl)sulfonylpristamycin IIB dalfopristin RP 54476 RP-54476 |
vapor_pressure |
8.83X10-29 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1669697.png)



![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)



![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)


![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)


